N-(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)naphthalene-2-carboxamide
Description
This compound features a naphthalene-2-carboxamide scaffold linked to a 1,3,4-thiadiazole ring substituted with a sulfanylidene group.
Properties
IUPAC Name |
N-(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)naphthalene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3OS2/c17-11(14-12-15-16-13(18)19-12)10-6-5-8-3-1-2-4-9(8)7-10/h1-7H,(H,16,18)(H,14,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFIUVTHOBXMFCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)NC3=NNC(=S)S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401329631 | |
| Record name | N-(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)naphthalene-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401329631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
37.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID51090036 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
391864-11-2 | |
| Record name | N-(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)naphthalene-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401329631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)naphthalene-2-carboxamide typically involves the reaction of 2-naphthoyl chloride with 5-mercapto-1,3,4-thiadiazole in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)naphthalene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Amines.
Substitution: Alkylated or acylated thiadiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Industry: Potential use as a corrosion inhibitor due to its sulfur-containing structure.
Mechanism of Action
The mechanism of action of N-(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)naphthalene-2-carboxamide involves its interaction with various molecular targets. In the context of its anticancer activity, the compound is believed to induce apoptosis (programmed cell death) in cancer cells by disrupting mitochondrial function and generating reactive oxygen species (ROS). The thiadiazole ring can also interact with enzymes and proteins, inhibiting their activity and leading to cell death .
Comparison with Similar Compounds
Structural Features and Electronic Properties
The table below compares key structural differences and their implications:
Computational and Crystallographic Studies
- Density Functional Theory (DFT): Used to predict thermochemical properties of similar heterocycles (e.g., ionization potentials, bond energies) .
- SHELX Software : Applied to resolve crystal structures of thiadiazole derivatives, aiding in conformational analysis .
Biological Activity
N-(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)naphthalene-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, target interactions, and relevant case studies.
Chemical Structure and Properties
The compound features a thiadiazole moiety linked to a naphthalene carboxamide structure. Its molecular formula is represented as C_{12}H_{8}N_{4}S_{2}, indicating the presence of sulfur atoms which are crucial for its biological activity.
Mechanisms of Biological Activity
Research indicates that compounds with thiadiazole structures often exhibit diverse biological activities, including:
- Anticancer Activity : Thiadiazole derivatives have been shown to inhibit the vascular endothelial growth factor receptor (VEGFR-2), a key player in tumor angiogenesis. For instance, studies have demonstrated that certain derivatives exhibit antiproliferative effects against various cancer cell lines, including breast (MCF-7), colon (HCT-116), and prostate (PC-3) cancers .
- Antifungal Activity : Some thiadiazole derivatives have demonstrated significant antifungal properties. For example, a derivative similar to this compound was evaluated for antifungal efficacy against Colletotrichum arachidicola, showing promising results .
Anticancer Activity
A study focused on the synthesis and biological evaluation of various thiadiazole derivatives highlighted the compound's ability to inhibit VEGFR-2 with IC50 values ranging from 7.4 to 11.5 nM. Molecular docking studies indicated that the compound binds effectively to the active site of VEGFR-2, suggesting a mechanism for its antiproliferative effects .
| Compound | Cell Line | IC50 (nM) | Mechanism |
|---|---|---|---|
| 6 | MCF-7 | 9.0 | VEGFR-2 Inhibition |
| 7 | HCT-116 | 7.4 | VEGFR-2 Inhibition |
| 11a | PC-3 | 11.5 | VEGFR-2 Inhibition |
Antifungal Activity
In another study, derivatives of thiadiazole were synthesized and tested for antifungal activity. Compound 6a exhibited strong antifungal activity comparable to commercial antifungal agents against C. arachidicola, while other derivatives showed moderate activity .
| Compound | Fungal Strain | Activity Level |
|---|---|---|
| 6a | C. arachidicola | High |
| 6e | C. arachidicola | Moderate |
| 6f | C. arachidicola | Moderate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
